molecular formula C10H6F2N4 B12612706 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile CAS No. 916151-07-0

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile

Cat. No.: B12612706
CAS No.: 916151-07-0
M. Wt: 220.18 g/mol
InChI Key: GJGGVGVHJJCRHO-UHFFFAOYSA-N
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Description

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is a chemical compound that features a triazole ring substituted with a difluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile typically involves the cyclization of hydrazinecarboxamides with difluoroacetic anhydride . This method is environmentally benign and provides the desired product in moderate-to-good yields. The reaction proceeds via a tandem reaction of difluoroacetylation, nucleophilic addition, and water elimination .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include difluoroacetic anhydride, hydrazinecarboxamides, and various nucleophiles and electrophiles .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted triazole derivatives.

Scientific Research Applications

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile involves its interaction with specific molecular targets. For example, triazole derivatives are known to inhibit certain enzymes or proteins, leading to their biological effects . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(Difluoromethyl)triazol-1-yl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Properties

CAS No.

916151-07-0

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

4-[4-(difluoromethyl)triazol-1-yl]benzonitrile

InChI

InChI=1S/C10H6F2N4/c11-10(12)9-6-16(15-14-9)8-3-1-7(5-13)2-4-8/h1-4,6,10H

InChI Key

GJGGVGVHJJCRHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=C(N=N2)C(F)F

Origin of Product

United States

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